Hexadecane, 8-phenyl-

Description

Overview of Branched Alkanes and Phenyl-Substituted Hydrocarbons in Chemical Research

Branched alkanes are acyclic saturated hydrocarbons featuring one or more alkyl side chains attached to a primary carbon backbone. researchgate.netetsu.edu This structural deviation from their linear counterparts, known as n-alkanes, gives rise to a vast number of structural isomers with distinct physical and chemical properties. etsu.edu In chemical research, branched alkanes are of significant interest due to their thermodynamic stability, which is generally greater than that of their linear isomers. They are fundamental components of crude oil and are crucial in the formulation of gasoline, where highly branched structures enhance the octane (B31449) number, a measure of fuel performance. researchgate.net The study of complex branched alkanes is also essential for understanding the unresolved complex mixture (UCM) in petroleum geochemistry, which contains a multitude of such structures that are resistant to biodegradation. smolecule.com

Phenyl-substituted hydrocarbons, often referred to as arenes or alkylbenzenes, are a major class of organic compounds characterized by a phenyl group (C₆H₅) attached to an alkyl chain. nih.govhmdb.ca The phenyl group imparts unique electronic and physical properties, including aromaticity, which leads to enhanced chemical stability compared to analogous aliphatic compounds. nih.gov These compounds are ubiquitous, serving as intermediates in the synthesis of a wide range of products, from detergents to pharmaceuticals. etsu.edu In materials science, the incorporation of phenyl groups into hydrocarbon structures is a strategy for designing novel organic electronic materials, as the rigid, planar phenyl ring can influence molecular packing and electronic properties. chemeo.com

Structural Characteristics of Hexadecane (B31444), 8-phenyl- within Hydrocarbon Chemistry

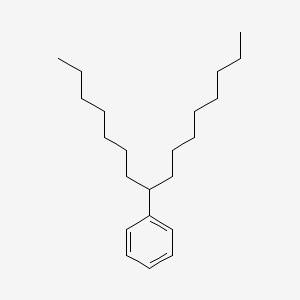

Hexadecane, 8-phenyl- is a specific isomer within the family of phenyl-substituted hydrocarbons. Its structure consists of a sixteen-carbon aliphatic chain (hexadecane) with a phenyl group attached at the eighth carbon atom. This substitution pattern places the bulky, rigid phenyl ring near the center of the long, flexible alkyl chain.

The molecular formula for Hexadecane, 8-phenyl- is C₂₂H₃₈. molbase.com Its architecture is a hybrid of aliphatic and aromatic character. The long hexadecyl chain is nonpolar and hydrophobic, contributing to van der Waals interactions and influencing properties such as viscosity and solubility. The phenyl group introduces aromaticity and a site of potential chemical reactivity different from the saturated alkane chain, such as electrophilic aromatic substitution.

Specific experimental data for Hexadecane, 8-phenyl- is scarce in the public domain, highlighting a research gap. However, we can infer its properties by comparing its constituent parts, n-hexadecane, and its terminal isomer, 1-phenylhexadecane.

Interactive Data Table: Comparative Physicochemical Properties

| Property | n-Hexadecane | 1-Phenylhexadecane | Hexadecane, 8-phenyl- |

|---|---|---|---|

| CAS Number | 544-76-3 | 1459-09-2 | Not available |

| Molecular Formula | C₁₆H₃₄ | C₂₂H₃₈ | C₂₂H₃₈ |

| Molecular Weight ( g/mol ) | 226.44 | 302.54 | 302.54 |

| Boiling Point (°C) | 287 | 172 (°C at 1 mmHg) | Estimated to be similar to or slightly lower than 1-Phenylhexadecane |

| Melting Point (°C) | 18 | 27 | Estimated to be lower than 1-Phenylhexadecane due to internal branching |

| Density (g/mL) | 0.773 (at 20°C) | 0.855 (at 20°C) | Estimated to be similar to 1-Phenylhexadecane |

Data for n-Hexadecane and 1-Phenylhexadecane sourced from chemicalbook.comchemsrc.comnist.gov. Data for Hexadecane, 8-phenyl- is estimated based on chemical principles.

Historical Development of Synthetic and Analytical Methodologies for Complex Aliphatic-Aromatic Systems

The synthesis of complex aliphatic-aromatic compounds like Hexadecane, 8-phenyl- has evolved significantly over time. One of the cornerstone methods for attaching alkyl chains to an aromatic ring is the Friedel-Crafts alkylation , first reported in 1877. This reaction typically involves reacting an alkyl halide or an alkene with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). etsu.edusmolecule.com While foundational, this method often suffers from challenges like polysubstitution and carbocation rearrangements, which can lead to a mixture of isomers.

To achieve greater selectivity, modern synthetic chemistry has developed more refined approaches. The use of solid acid catalysts, such as certain zeolites, has been explored to produce specific isomers of linear alkylbenzenes, for instance, favoring the 2-phenylalkane isomer, which is desirable for producing more biodegradable detergents. google.com For targeted synthesis of a specific isomer like 8-phenylhexadecane, a multi-step approach would likely be necessary. This could involve Grignard reactions, where an organomagnesium halide (e.g., octylmagnesium bromide) attacks a ketone (e.g., 1-phenyl-1-octanone), followed by reduction of the resulting alcohol. More advanced cross-coupling reactions, like the Suzuki-Miyaura coupling, provide powerful tools for creating specific carbon-carbon bonds between aliphatic and aromatic moieties, although they require precursors with appropriate functional groups. nih.gov

The development of analytical techniques has been crucial for the characterization of these complex molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse technique for separating isomers and identifying compounds based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is indispensable for elucidating the precise molecular structure, providing detailed information about the chemical environment of each hydrogen and carbon atom, and thus confirming the exact position of the phenyl substituent on the alkane chain. nih.govhmdb.ca

X-ray Crystallography can provide definitive proof of structure and stereochemistry for crystalline compounds, though obtaining suitable crystals of long-chain, flexible molecules can be challenging. bldpharm.com

Significance of Investigating Unique Hydrocarbon Architectures in Contemporary Chemistry

The investigation of unique hydrocarbon architectures, such as Hexadecane, 8-phenyl-, holds considerable significance across various scientific disciplines. These molecules serve as important models for understanding fundamental structure-property relationships that govern the behavior of more complex systems.

In petrochemistry and geochemistry , understanding the properties of specific branched and phenyl-substituted alkanes is vital. They are key components of fuels and lubricants, and their isomeric structure dramatically influences properties like viscosity, thermal stability, and cetane number. researchgate.net Furthermore, their presence and distribution in sediments can serve as biomarkers, providing insights into the origins of organic matter and geological processes. researchgate.net

In materials science , the synthesis of molecules with precisely defined architectures is a cornerstone of developing new organic materials. The combination of a flexible aliphatic chain and a rigid aromatic unit in a single molecule, as seen in Hexadecane, 8-phenyl-, is characteristic of amphiphilic structures that can self-assemble into ordered systems like liquid crystals. The specific placement of the phenyl group along the chain dictates the molecular geometry, which in turn controls packing and bulk properties. Such molecules are also of interest in the field of organic electronics , where subtle changes in molecular structure can tune electronic properties like the HOMO-LUMO gap. chemeo.com

Finally, in physical organic chemistry , these compounds provide excellent substrates for studying the influence of steric and electronic effects on chemical reactivity and physical behavior. By synthesizing and studying a series of isomers (e.g., 1-phenyl-, 2-phenyl-, through 8-phenylhexadecane), researchers can systematically probe how the position of the phenyl group affects everything from reaction kinetics to surface tension.

Research Gaps and Motivations for Comprehensive Study of Hexadecane, 8-phenyl-

Despite the broad importance of phenyl-substituted alkanes, a detailed examination of the scientific literature reveals significant research gaps, particularly concerning specific, less-common isomers like Hexadecane, 8-phenyl-.

The most prominent gap is the lack of comprehensive, publicly available experimental data for this specific compound. While properties can be estimated, precise measurements of its thermal properties (melting point, boiling point), spectroscopic data (NMR, IR), and physicochemical characteristics (viscosity, density, surface tension) are not readily found. This scarcity of data prevents its inclusion in the development of robust quantitative structure-property relationship (QSPR) models, which are used to predict the properties of complex hydrocarbons.

A clear motivation for a comprehensive study of Hexadecane, 8-phenyl- is to understand the isomeric effect. The properties of linear alkylbenzenes are highly dependent on the position of the phenyl group. For example, in the context of surfactants, isomers with internal phenyl substitution have different solubility and interfacial properties compared to terminal isomers. etsu.edu A systematic study of the phenylhexadecane isomers would provide valuable data for calibrating and validating computational chemistry models that predict the behavior of such molecules.

Furthermore, there is a recognized knowledge gap in the identification and quantification of complex branched hydrocarbons in environmental and geological samples, such as the "unresolved complex mixture" in crude oil. smolecule.com Synthesizing and characterizing reference standards like Hexadecane, 8-phenyl- is a critical step toward developing the analytical methods needed to deconvolve these complex mixtures and understand their origins and environmental fate.

Structure

3D Structure

Properties

CAS No. |

13419-23-3 |

|---|---|

Molecular Formula |

C22H38 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

hexadecan-8-ylbenzene |

InChI |

InChI=1S/C22H38/c1-3-5-7-9-11-14-18-21(17-13-10-8-6-4-2)22-19-15-12-16-20-22/h12,15-16,19-21H,3-11,13-14,17-18H2,1-2H3 |

InChI Key |

LGXUGHSDZLQGOB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways Leading to Hexadecane, 8 Phenyl

Retrosynthetic Analysis of Hexadecane (B31444), 8-phenyl-

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. nih.govchemrxiv.orgyoutube.comyoutube.com For Hexadecane, 8-phenyl-, the primary disconnection points are the C-C and C-Ph bonds linking the phenyl group to the hexadecane chain at the C-8 position.

Two primary retrosynthetic disconnections can be envisioned for Hexadecane, 8-phenyl-:

Disconnection A: C-Ph Bond Cleavage: This approach breaks the bond between the phenyl ring and the hexadecane chain. This leads to a C8-substituted hexadecyl synthon and a phenyl synthon. The synthetic equivalents for these synthons would be a hexadecyl electrophile (such as 8-halohexadecane or an activated alcohol derivative) and a phenyl nucleophile (like a phenyl Grignard or organolithium reagent), or vice versa. This strategy is central to methods like Friedel-Crafts alkylation.

Disconnection B: C-C Bond Cleavage: This strategy involves breaking a carbon-carbon bond within the hexadecane chain itself. For instance, a disconnection at the C7-C8 or C8-C9 bond could be considered. This would lead to smaller alkyl fragments and a phenyl-containing building block. This approach might be considered in strategies involving the construction of the alkane chain around a pre-functionalized phenyl core.

Table 1: Key Retrosynthetic Disconnections for Hexadecane, 8-phenyl-

| Disconnection Type | Bond Cleaved | Resulting Synthons | Potential Synthetic Reactions |

| A | C8-Phenyl | Phenyl anion and Hexadecyl cation (at C8) | Friedel-Crafts Alkylation, Grignard Coupling |

| B | C7-C8 | C7 alkyl fragment and a C9 phenyl-containing fragment | Wittig Reaction, Grignard Coupling |

Development of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic routes can be proposed. These routes leverage established and emerging methodologies in organic synthesis to construct the target molecule.

Strategies for Alkane Chain Elongation and Functionalization

The construction of the 16-carbon chain is a fundamental aspect of the synthesis. Should a strategy involving the assembly of the chain be pursued (as in Disconnection B), several methods for carbon-carbon bond formation are available. These include:

Grignard Reactions: The coupling of alkylmagnesium halides with alkyl halides is a classic method for C-C bond formation.

Wittig Reaction: This reaction can be used to form alkenes, which can then be hydrogenated to the corresponding alkane. youtube.com

Corey-House Synthesis: This method utilizes lithium dialkylcuprates to couple with alkyl halides, offering a versatile route to unsymmetrical alkanes.

Functionalization of the pre-formed hexadecane chain at the C-8 position is a significant challenge due to the chemical inertness of C-H bonds in alkanes. chemrxiv.org Direct functionalization methods are an area of active research.

Stereoselective Introduction of the Phenyl Moiety

The C-8 position of Hexadecane, 8-phenyl- is a chiral center. Therefore, controlling the stereochemistry of the phenyl group introduction is a key consideration for accessing specific stereoisomers.

From Chiral Precursors: One approach involves starting with a chiral building block where the stereocenter is already established. For example, a chiral alcohol could be converted to a suitable leaving group for subsequent coupling with a phenyl nucleophile.

Asymmetric Catalysis: The use of chiral catalysts in reactions that form the C-Ph bond can induce enantioselectivity. This is a prominent strategy in modern organic synthesis.

Catalytic Approaches for C-C and C-Ph Bond Formation

Catalysis offers powerful tools for the efficient and selective formation of the key bonds in Hexadecane, 8-phenyl-.

Transition metal catalysis has revolutionized the formation of C-C and C-aryl bonds. Several cross-coupling reactions could be envisioned for the synthesis of Hexadecane, 8-phenyl-.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. A potential route would involve the coupling of a phenylboronic acid with 8-halohexadecane.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organohalide in the presence of a nickel or palladium catalyst. For instance, phenylmagnesium bromide could be coupled with 8-halohexadecane.

Direct C-H Arylation: A more advanced and atom-economical approach involves the direct coupling of a C-H bond with an aryl partner. nih.govnih.gov Transition metal catalysts, often based on palladium, rhodium, or iridium, can activate a specific C-H bond in the alkane chain, followed by coupling with a phenyl source like benzene (B151609) or a phenyl halide. researchgate.net Achieving regioselectivity at the C-8 position of hexadecane would be the primary challenge in this approach.

Table 2: Potential Transition Metal-Catalyzed Reactions for Hexadecane, 8-phenyl- Synthesis

| Reaction Name | Phenyl Source | Hexadecane Source | Catalyst (Typical) | Key Advantages | Key Challenges |

| Suzuki-Miyaura | Phenylboronic acid | 8-Bromohexadecane | Pd(PPh₃)₄ | High functional group tolerance | Preparation of 8-bromohexadecane |

| Kumada | Phenylmagnesium bromide | 8-Bromohexadecane | Ni(dppe)Cl₂ | Strong nucleophiles | Functional group incompatibility |

| Direct C-H Arylation | Benzene | Hexadecane | [Ir(cod)(OMe)]₂ | Atom economy | Regioselectivity at C-8 |

Friedel-Crafts alkylation is a classic method for forming alkyl-aryl bonds. wikipedia.orgmt.comorgoreview.com In the context of synthesizing Hexadecane, 8-phenyl-, this would typically involve the reaction of benzene with a hexadecyl electrophile in the presence of a Lewis acid catalyst.

Potential electrophiles for this reaction include:

8-Halohexadecanes: The reaction of 8-chloro- or 8-bromohexadecane with benzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), could yield the target molecule. libretexts.orgblogspot.com However, a significant challenge with Friedel-Crafts alkylation using secondary alkyl halides is the potential for carbocation rearrangements, which could lead to a mixture of isomeric products. blogspot.com

Hexadecenes: The use of an isomeric mixture of hexadecenes, with the double bond at or near the C-8 position, could also serve as an alkylating agent in the presence of a strong acid catalyst. The protonation of the alkene would generate a secondary carbocation that could then alkylate the benzene ring.

Long-Chain Alcohols: The reaction of an alcohol like hexadecan-8-ol with benzene in the presence of a Brønsted or Lewis acid catalyst is another possibility. The acid facilitates the formation of a carbocation or a related electrophilic species.

Table 3: Friedel-Crafts Alkylation Approaches for Hexadecane, 8-phenyl-

| Alkylating Agent | Catalyst (Typical) | Conditions | Potential Issues |

| 8-Halohexadecane | AlCl₃, FeCl₃ | Anhydrous | Carbocation rearrangements, polyalkylation |

| Hexadecene isomers | H₂SO₄, HF | Acidic | Isomerization of the alkene, polymerization |

| Hexadecan-8-ol | H₃PO₄, BF₃·OEt₂ | Acidic, heat | Carbocation rearrangements, ether formation |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 8-phenylhexadecane. nih.gov Key parameters that can be adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalyst. sigmaaldrich.com

In the context of a Friedel-Crafts alkylation, controlling the temperature is vital to minimize side reactions such as polyalkylation and isomerization. Lower temperatures generally favor the formation of the desired mono-alkylated product. The choice of solvent can also influence the reaction's outcome; non-polar solvents are often preferred. nih.gov

The following interactive table illustrates a hypothetical optimization of the Friedel-Crafts alkylation of benzene with 8-chlorohexadecane.

| Entry | Catalyst | Catalyst:Substrate Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | AlCl₃ | 1.2:1 | 25 | 4 | 65 |

| 2 | AlCl₃ | 1.2:1 | 0 | 4 | 75 |

| 3 | AlCl₃ | 1.0:1 | 0 | 4 | 72 |

| 4 | FeBr₃ | 1.2:1 | 0 | 4 | 55 |

| 5 | AlCl₃ | 1.2:1 | 0 | 8 | 78 |

For a Grignard-based synthesis, optimization would focus on ensuring the complete formation of the Grignard reagent and its efficient reaction with the ketone. The subsequent dehydration and hydrogenation steps would also require optimization of catalysts and reaction conditions to ensure high conversion rates.

Characterization of Synthetic Intermediates and By-products

The characterization of intermediates and by-products is essential for understanding the reaction pathway and for quality control of the final product. mdpi.com A variety of analytical techniques are employed for this purpose.

In a Friedel-Crafts synthesis, the primary intermediate is the carbocation. While too reactive to be isolated, its formation and potential rearrangements can be inferred from the product distribution. By-products can include other positional isomers of phenylhexadecane (e.g., 2-phenyl-, 3-phenyl-, etc.), di- and tri-alkylated benzenes, and products resulting from fragmentation of the alkyl chain.

For a Grignard synthesis, the key intermediate is the tertiary alcohol formed after the Grignard addition. This intermediate can be isolated and characterized using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: To identify the hydroxyl functional group.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following table outlines potential by-products and the analytical methods for their characterization.

| Synthetic Route | Potential By-product | Characterization Method(s) |

| Friedel-Crafts | 2-Phenylhexadecane | Gas Chromatography-Mass Spectrometry (GC-MS), NMR |

| Friedel-Crafts | Dihexadecylbenzene | High-Performance Liquid Chromatography (HPLC), MS |

| Grignard | Unreacted 1-phenyl-1-octanone | HPLC, IR |

| Grignard | Alkene from incomplete hydrogenation | NMR, Bromine test |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic route for 8-phenylhexadecane depends on a trade-off between efficiency, selectivity, cost, and environmental impact.

Friedel-Crafts Alkylation: This method is generally more atom-economical and involves fewer steps. However, it often suffers from a lack of regioselectivity, leading to a mixture of isomers and reducing the yield of the desired 8-phenyl- isomer. The use of harsh Lewis acids also presents environmental and workup challenges.

The following table provides a comparative overview of the two primary synthetic approaches.

| Parameter | Friedel-Crafts Alkylation | Grignard Synthesis |

| Number of Steps | 1-2 | 3 |

| Regioselectivity | Low to Moderate | High |

| Typical Overall Yield | Moderate to High (for mixed isomers) | Moderate |

| Key Reagents | Lewis Acids (e.g., AlCl₃) | Organomagnesium Halides |

| Primary By-products | Positional isomers, polyalkylated products | Unreacted starting materials, elimination products |

Ultimately, the selection of the most appropriate synthetic methodology will depend on the specific requirements of the application, such as the desired purity of 8-phenylhexadecane and the scale of the synthesis.

Advanced Spectroscopic and Structural Elucidation of Hexadecane, 8 Phenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecular structure and dynamics can be constructed.

Elucidation of Carbon and Proton Chemical Environments

The 1H and 13C NMR spectra of Hexadecane (B31444), 8-phenyl- reveal distinct signals corresponding to the different chemical environments of the protons and carbon atoms within the molecule. Due to the lack of readily available experimental spectra for this specific compound, the following chemical shifts are predicted based on established principles and spectral data of similar alkylbenzenes and long-chain alkanes.

Predicted 1H NMR Data:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexadecane chain.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between δ 7.10 and 7.35 ppm. The ortho, meta, and para protons may exhibit slightly different chemical shifts, potentially leading to a complex multiplet.

Benzylic Proton: The single proton on the carbon atom directly attached to the phenyl ring (C8) is the most deshielded of the aliphatic protons due to the anisotropic effect of the aromatic ring. Its signal is predicted to be a multiplet in the range of δ 2.50-2.70 ppm.

Alkyl Chain Protons: The numerous methylene (-CH2-) and methyl (-CH3) protons of the hexadecane chain will produce a series of overlapping signals in the upfield region of the spectrum.

The terminal methyl protons (C1 and C16) are expected to appear as a triplet around δ 0.88 ppm.

The bulk of the methylene protons in the middle of the chain will likely form a broad, unresolved multiplet centered around δ 1.26 ppm.

The methylene protons adjacent to the benzylic carbon (C7 and C9) will be slightly deshielded compared to the rest of the chain and may appear as distinct multiplets around δ 1.55-1.65 ppm.

Predicted 13C NMR Data:

The 13C NMR spectrum provides information on the different carbon environments.

Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the downfield region (δ 125-148 ppm). The ipso-carbon (the carbon attached to the alkyl chain) is expected around δ 145-148 ppm, while the other aromatic carbons will appear between δ 125 and 129 ppm.

Benzylic Carbon: The benzylic carbon (C8) is predicted to have a chemical shift in the range of δ 40-45 ppm.

Alkyl Chain Carbons: The carbons of the hexadecane chain will appear in the upfield region.

The terminal methyl carbons (C1 and C16) are expected around δ 14 ppm.

The internal methylene carbons will produce a series of signals between δ 22 and 32 ppm. The carbons closer to the phenyl group (C7, C9, C6, C10, etc.) will experience slightly different electronic environments, leading to a cluster of distinct peaks.

Interactive Data Table: Predicted 1H and 13C NMR Chemical Shifts for Hexadecane, 8-phenyl-

| Assignment | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl (ortho, meta, para) | 7.10 - 7.35 (m) | 125.0 - 129.0 |

| Phenyl (ipso) | - | 145.0 - 148.0 |

| C8-H (Benzylic) | 2.50 - 2.70 (m) | 40.0 - 45.0 |

| C7-H2, C9-H2 | 1.55 - 1.65 (m) | 34.0 - 38.0 |

| C1-H3, C16-H3 | ~0.88 (t) | ~14.0 |

| -(CH2)n- (bulk) | ~1.26 (br m) | 22.0 - 32.0 |

Note: This data is predicted and may vary from experimental values. m = multiplet, t = triplet, br m = broad multiplet.

Conformational Analysis using 2D NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for the definitive assignment of the proton and carbon signals and for gaining insights into the molecule's conformation.

COSY: A predicted 1H-1H COSY spectrum would show correlations between adjacent protons. For instance, the benzylic proton (C8-H) would exhibit cross-peaks with the protons on the adjacent methylene groups (C7-H2 and C9-H2). This would allow for the tracing of the connectivity along the alkyl chain from the point of phenyl substitution.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would be instrumental in assigning the signals in the crowded aliphatic region of both the 1H and 13C NMR spectra. For example, the proton signal around δ 2.60 ppm would correlate with the carbon signal around δ 42 ppm, confirming their assignment to the benzylic C8-H group.

Dynamics of Phenyl Group Rotation and Alkane Chain Flexibility

The long and flexible hexadecane chain allows for a significant degree of conformational freedom. NMR spectroscopy can provide insights into the dynamics of both the alkyl chain and the phenyl group.

Phenyl Group Rotation: The rotation of the phenyl group around the C-C bond connecting it to the alkyl chain is typically fast on the NMR timescale at room temperature. This rapid rotation would result in the chemical equivalence of the two ortho protons and the two meta protons, leading to a simpler aromatic region in the 1H NMR spectrum than what would be observed for a static conformation. Variable temperature NMR studies could potentially be used to slow down this rotation and observe the individual signals of the non-equivalent aromatic protons.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a key technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns.

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) is a common technique used in mass spectrometry that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pattern of Hexadecane, 8-phenyl- is expected to be characteristic of alkylbenzenes.

The molecular ion peak for Hexadecane, 8-phenyl- (C22H38) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The most prominent fragmentation pathway for alkylbenzenes is benzylic cleavage, which involves the breaking of the C-C bond beta to the aromatic ring.

Benzylic Cleavage: Cleavage of the C7-C8 and C8-C9 bonds is highly probable.

Loss of a C8H17 radical would lead to a stable benzylic carbocation with an m/z of 189.

Loss of a C7H15 radical would also result in a benzylic carbocation with an m/z of 203.

Tropylium (B1234903) Ion Formation: A common rearrangement in the mass spectra of alkylbenzenes is the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This is often the base peak in the spectrum. This ion is formed through cleavage of the bond beta to the phenyl ring followed by rearrangement.

Alkane Fragmentation: The aliphatic chain itself can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups). However, these peaks are generally of lower intensity compared to those arising from benzylic cleavage.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of Hexadecane, 8-phenyl-

| m/z | Predicted Fragment Ion | Formation Pathway |

| 302 | [C22H38]+• | Molecular Ion |

| 203 | [C15H23]+ | Benzylic cleavage (loss of C7H15•) |

| 189 | [C14H21]+ | Benzylic cleavage (loss of C8H17•) |

| 91 | [C7H7]+ | Tropylium ion (base peak) |

| 43, 57, 71... | [CnH2n+1]+ | Alkyl chain fragmentation |

Isotopic Abundance Studies

High-resolution mass spectrometry allows for the determination of the accurate mass of the molecular ion and its fragment ions, which can be used to confirm the elemental composition. The natural abundance of isotopes, particularly 13C, will result in isotopic peaks in the mass spectrum.

For Hexadecane, 8-phenyl- (C22H38), the molecular ion peak (M) will be accompanied by an M+1 peak, which is primarily due to the presence of one 13C atom in the molecule. The expected relative intensity of the M+1 peak can be calculated based on the number of carbon atoms and the natural abundance of 13C (~1.1%). For a molecule with 22 carbon atoms, the theoretical intensity of the M+1 peak would be approximately 24.2% (22 * 1.1%) of the M peak intensity. The observation of this isotopic pattern would provide further confirmation of the elemental composition of the molecule.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For Hexadecane, 8-phenyl-, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are instrumental in identifying its key functional groups and understanding its molecular structure. Due to the absence of direct experimental spectra for 8-phenylhexadecane in the reviewed literature, this analysis is based on the well-established characteristic frequencies of its constituent parts: the n-hexadecane backbone and the monosubstituted phenyl group.

Identification of Characteristic Functional Group Frequencies

The vibrational spectrum of Hexadecane, 8-phenyl- is dominated by the contributions from its long aliphatic chain and the aromatic phenyl ring.

The hexadecane moiety gives rise to strong absorptions in the FT-IR spectrum and prominent bands in the Raman spectrum associated with C-H stretching and bending vibrations. Specifically, the asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups are expected to appear around 2920-2852 cm⁻¹ in the FT-IR spectrum researchgate.net. The corresponding scissoring (bending) vibrations of the CH₂ groups are typically observed near 1470 cm⁻¹, while the rocking vibrations appear around 720 cm⁻¹ researchgate.netresearchgate.net.

The phenyl group introduces several characteristic bands. The aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring typically result in a series of bands in the 1600-1450 cm⁻¹ region. For monosubstituted benzene (B151609) derivatives, prominent bands are often observed near 1605 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations are particularly useful for identifying the substitution pattern of the phenyl ring. For a monosubstituted ring, strong absorptions are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Based on these considerations, a predicted set of characteristic vibrational frequencies for Hexadecane, 8-phenyl- is presented below.

Interactive Data Table: Predicted Vibrational Frequencies for Hexadecane, 8-phenyl-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Phenyl | Medium | Medium |

| Aliphatic C-H Stretch (asymmetric) | ~2925 | Hexadecane | Strong | Strong |

| Aliphatic C-H Stretch (symmetric) | ~2855 | Hexadecane | Strong | Strong |

| Aromatic C=C Stretch | 1610-1590, 1500-1475 | Phenyl | Medium-Weak | Medium-Strong |

| Aliphatic CH₂ Scissoring | ~1465 | Hexadecane | Medium | Medium |

| Aromatic C=C Stretch | 1460-1440 | Phenyl | Medium | Medium |

| Aromatic In-plane C-H Bend | 1200-1000 | Phenyl | Medium-Weak | Weak |

| Aromatic Out-of-plane C-H Bend | 770-730, 710-690 | Phenyl | Strong | Weak |

| Aliphatic CH₂ Rocking | ~720 | Hexadecane | Medium-Weak | Weak |

Molecular Interactions and Aggregation Behavior

The amphiphilic nature of Hexadecane, 8-phenyl-, with its long nonpolar alkyl chain and a polarizable phenyl group, suggests the potential for specific molecular interactions and aggregation behavior. In condensed phases, van der Waals interactions between the long hexadecane chains will be significant, promoting chain packing and ordering, similar to that observed in n-alkanes researchgate.net.

X-ray Crystallography of Derivatives (if applicable for solid-state characterization)

As of the current literature review, no publicly available X-ray crystallographic data for Hexadecane, 8-phenyl- or its derivatives has been found. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Should a suitable crystalline derivative of Hexadecane, 8-phenyl- be synthesized, single-crystal X-ray diffraction analysis would provide invaluable information on:

The exact conformation of the hexadecane chain in the solid state.

The bond lengths and angles of the entire molecule.

The nature of the intermolecular packing, including the specifics of any π-π stacking of the phenyl groups and the arrangement of the alkyl chains.

Such data would be crucial for understanding the structure-property relationships in the solid state and would complement the insights gained from vibrational spectroscopy.

Chiroptical Spectroscopy (if applicable for enantiomeric forms)

Hexadecane, 8-phenyl- possesses a chiral center at the C-8 position, where the phenyl group is attached to the hexadecane chain. Therefore, it can exist as a pair of enantiomers, (R)-8-phenylhexadecane and (S)-8-phenylhexadecane.

Chiroptical spectroscopy, which includes techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for studying these enantiomeric forms. These techniques measure the differential absorption of left and right circularly polarized light, which is non-zero only for chiral molecules.

A literature search did not yield any studies on the chiroptical properties of Hexadecane, 8-phenyl-. If the enantiomers of this compound were to be resolved, chiroptical spectroscopy would be the primary method for:

Assigning the absolute configuration of each enantiomer, typically by comparing experimental spectra with theoretical predictions from quantum chemical calculations rsc.org.

Investigating the conformational preferences of the chiral molecule in solution.

The ECD spectrum would be sensitive to the electronic transitions of the phenyl chromophore, and its shape would be determined by the chiral environment. VCD, on the other hand, would provide stereochemical information from the vibrational transitions throughout the molecule.

Chemical Reactivity and Transformation Mechanisms of Hexadecane, 8 Phenyl

Mechanistic Studies of Oxidation Processes

The oxidation of 8-phenylhexadecane, a long-chain alkylbenzene, involves complex reaction pathways that can be initiated thermally, through radical-mediated processes, or by photo-excitation. The reactivity is primarily centered on the benzylic position and the long aliphatic chain.

The thermal oxidation of long-chain alkylbenzenes like 8-phenylhexadecane proceeds via mechanisms where the presence of a hydrogen atom at the benzylic position (the carbon atom attached to the benzene (B151609) ring) is crucial for reactivity. chemistryguru.com.sg When heated in the presence of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, the alkyl side-chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid. chemistryguru.com.sgyoutube.com Regardless of the length of the alkyl chain, the primary product of this vigorous oxidation is benzoic acid. libretexts.org The rest of the alkyl chain is typically converted into smaller molecules, such as carbon dioxide if the cleaved group is a single carbon, or other oxidized fragments. chemistryguru.com.sg

The general pathway for this reaction involves the attack of the oxidizing agent at the benzyzylic C-H bond, which is weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical intermediate. libretexts.org For 8-phenylhexadecane, the reaction would proceed as follows:

Step 1: Oxidation Initiation. The process begins with the abstraction of a benzylic hydrogen atom from the 8-position of the hexadecane (B31444) chain.

Step 2: Side-Chain Cleavage. The strong oxidizing agent cleaves the C-C bonds adjacent to the benzylic carbon.

Step 3: Carboxylic Acid Formation. The benzylic carbon is progressively oxidized to form a carboxyl group (-COOH), yielding benzoic acid.

It has been noted that the low-temperature reactivity of alkylbenzenes increases significantly as the length of the alkyl chain grows. researchgate.net This is attributed to a decreasing influence of resonance-stabilized benzylic radicals and an increasing number of abstractable hydrogens along the chain, facilitating a wider range of oxidation reactions. researchgate.net In liquid-phase air oxidation, the primary attack occurs at the alpha-carbon (benzylic position) to form mixtures of carbinols and ketones, such as methyl phenyl carbinol and acetophenone (B1666503) from ethylbenzene (B125841). google.com For 8-phenylhexadecane, this would correspond to the formation of a secondary alcohol and a ketone at the 8-position of the hexadecane chain.

Autoxidation is the spontaneous oxidation by atmospheric oxygen at ambient temperatures, proceeding through a free-radical chain reaction. wikipedia.org This process, often described by the Bolland-Gee mechanism, consists of initiation, propagation, and termination steps. wikipedia.org For 8-phenylhexadecane, the presence of both a labile benzylic hydrogen and a long alkane chain provides multiple sites for radical attack.

Initiation: The reaction starts with the formation of a free radical from the parent molecule. This can be triggered by heat, light, or the presence of initiators. A hydrogen atom is abstracted, most likely from the benzylic position due to its lower bond dissociation energy, forming a resonance-stabilized benzyl-type radical.

RH → R•

Propagation: The carbon-centered radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). wikipedia.org This peroxy radical can then abstract a hydrogen atom from another 8-phenylhexadecane molecule, forming a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain. wikipedia.orgscispace.com

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The chain reaction is terminated when radicals combine to form non-radical species. wikipedia.org

The primary products of autoxidation are hydroperoxides. These hydroperoxides are relatively unstable and can decompose to generate more radicals, leading to an accelerating reaction known as autocatalysis. wikipedia.orgscispace.com The decomposition of hydroperoxides can lead to the formation of alcohols, ketones, and aldehydes. scispace.com For 8-phenylhexadecane, hydroperoxide formation would occur preferentially at the 8-position, but also statistically along the C₁₆ chain.

Photooxidation utilizes light energy to initiate oxidation, often employing a photocatalyst. almacgroup.compnas.org For alkylbenzenes, this process can selectively oxidize the alkyl side-chain under mild conditions using air or O₂ as the oxidant. almacgroup.com The mechanism often involves the generation of highly reactive species like singlet oxygen or hydroxyl radicals.

One proposed mechanism begins with the photo-excitation of a catalyst, such as flavin mononucleotide (FMN), to an excited triplet state. pnas.org This excited state can then oxidize the alkylbenzene via electron transfer, generating a radical cation of the substrate. pnas.org Subsequent reaction with oxygen leads to the formation of oxidized products like ketones. For example, ethylbenzene is selectively oxidized to acetophenone with high conversion and selectivity. almacgroup.com

Another pathway involves a radical-mediated process where a chlorine radical, generated from HCl by singlet oxygen, abstracts a benzylic hydrogen from the alkylbenzene. mdpi.com The resulting carbon radical reacts with oxygen to form the final carbonyl product. mdpi.com

Degradation can also occur through attack by photochemically generated hydroxyl radicals (HO•). This process can lead not only to oxidation of the alkyl side-chain but also to the formation of hydroxylated aromatic rings (phenols) and, more significantly, ring-cleavage products. nih.gov The attack of HO• on the aromatic ring forms a hydroxycyclohexadienyl radical, which reacts with O₂ to form peroxyl radicals. These can rearrange to break open the aromatic ring, yielding smaller, highly oxidized products like aldehydes and organic acids. nih.gov

| Oxidation Type | Initiating Agent/Condition | Key Intermediates | Major Products |

| Thermal Oxidation | High Temperature, KMnO₄ | Benzyl radical | Benzoic acid, CO₂ |

| Autoxidation | O₂, Ambient Temperature | Carbon-centered radicals (R•), Peroxy radicals (ROO•) | Hydroperoxides (ROOH), Alcohols, Ketones |

| Photooxidation | UV/Visible Light, O₂, Photocatalyst | Excited state catalyst, Radical cations, Singlet oxygen | Ketones, Aldehydes, Ring-cleavage products |

Investigation of Pyrolysis Pathways and Product Distributions

Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. For long-chain alkylbenzenes like 8-phenylhexadecane, the pyrolysis mechanism is strongly influenced by the presence and length of the alkyl side chain. acs.org The primary decomposition pathway involves the cleavage of C-C bonds.

The most significant initial reaction is the homolytic cleavage of the benzylic C-C bond—the bond between the benzylic carbon and the adjacent carbon on the alkyl chain. acs.orgresearchgate.net This is because the resulting benzyl radical and alkyl radical are relatively stable. For 8-phenylhexadecane, this would involve the cleavage of the C₇-C₈ or C₈-C₉ bond.

Benzylic C-C Cleavage: This is a key decomposition reaction. acs.org For 8-phenylhexadecane, this would lead to the formation of a benzyl radical and a C₁₅ alkyl radical, or a phenyl radical and a C₁₆ alkyl radical, though the former is more likely. A detailed study on dodecylbenzene (B1670861), a close analog, shows that the molecule is primarily consumed by hydrogen abstraction reactions, leading to a dodecylbenzene radical which then undergoes β-scission to yield smaller molecules like 1-undecene (B165158) and a benzyl radical. mit.edu

Hydrogen Abstraction: H-abstraction reactions contribute significantly, especially at higher pressures, creating large alkylbenzene radicals. acs.org

β-Scission: The large radicals formed via H-abstraction or initial cleavage undergo subsequent β-scission reactions, breaking the alkyl chain and producing a variety of smaller alkenes and radicals. mit.edu

The product distribution from the pyrolysis of long-chain alkylbenzenes is complex. Major products typically include:

Toluene and Styrene: Formed from reactions involving the benzyl radical. mit.edu

Benzene and Ethylbenzene: Formed through various radical recombination and disproportionation reactions.

Light Alkenes: A series of 1-alkenes (e.g., ethene, propene, 1-butene) are formed from the fragmentation of the long alkyl chain. mit.edu

Shorter Alkylbenzenes: Formed by the cleavage of the hexadecane chain.

The presence of the long alkyl chain gives n-alkylbenzenes a higher pyrolysis reactivity compared to smaller counterparts like toluene, allowing decomposition to occur at lower temperatures. acs.org

| Pyrolysis Pathway | Description | Primary Products |

| Benzylic C-C Bond Fission | Cleavage of the C-C bond at the benzylic position, forming a benzyl radical and a long-chain alkyl radical. | Benzyl radical, C₁₅H₃₁• |

| Hydrogen Abstraction | An H atom is removed from the alkyl chain by another radical, forming a large alkylbenzene radical. | 8-phenylhexadecyl radical |

| β-Scission | The large radical intermediates fragment, breaking C-C bonds beta to the radical center. | 1-alkenes, smaller radicals |

Hydroconversion and Cracking Mechanisms

Hydroconversion is a refining process that involves isomerization and cracking in the presence of a catalyst and hydrogen. For a molecule like 8-phenylhexadecane, this process aims to improve properties by altering its structure, typically by creating branched isomers or cracking it into smaller, more valuable molecules. The process relies on bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangements. tue.nltue.nl

The general mechanism for hydroisomerization and hydrocracking proceeds as follows:

Dehydrogenation: The long-chain alkane portion of the molecule is first dehydrogenated on a metal site (e.g., Platinum, Palladium) to form an alkene. tue.nl

Carbocation Formation: The resulting alkene is protonated on a Brønsted acid site of the support (e.g., a zeolite) to form a secondary carbenium ion. wikipedia.org

Isomerization/Cracking: The carbenium ion can undergo skeletal isomerization to form a more stable tertiary carbenium ion, leading to branched isomers. Alternatively, it can undergo β-scission, which cleaves a C-C bond and results in a smaller alkene and a smaller carbenium ion. This is the cracking step. wikipedia.orgmdpi.com

Hydrogenation: The isomerized or cracked carbenium ions are deprotonated to form alkenes, which are then hydrogenated back to saturated alkanes on the metal sites. tue.nl

For 8-phenylhexadecane, cracking can occur either on the alkyl chain or at the point of attachment to the benzene ring (dealkylation). Hydrocracking of the alkyl chain would follow the pathway described above, producing a mixture of smaller alkanes and smaller alkylbenzenes.

The performance of the hydroconversion process is highly dependent on the properties and balance of the metallic and acidic catalyst functions.

Metallic Catalysts: Noble metals like Platinum (Pt) and Palladium (Pd) are typically used for the hydrogenation-dehydrogenation function. tue.nl These sites must efficiently convert the alkane to the reactive alkene intermediate and hydrogenate the products to prevent further reactions and coke formation. The proximity of the metal sites to the acid sites is crucial for catalyst efficiency. researchgate.net

Acidic Catalysts: Solid acid catalysts, particularly zeolites (e.g., ZSM-22, Zeolite Y) and amorphous silica-alumina, provide the Brønsted acid sites necessary for the carbocation chemistry of isomerization and cracking. tue.nlwikipedia.org The strength and density of these acid sites, as well as the pore structure of the support, determine the selectivity of the reaction. Stronger acid sites tend to favor cracking over isomerization, leading to the production of lighter hydrocarbons. mdpi.com The pore size of the zeolite can also induce shape selectivity, influencing which isomers are formed and which cracking pathways are favored. tue.nl

The cracking of the C₁₆ chain in n-hexadecane studies shows a product distribution that evolves with conversion. At low conversion, cracking often occurs near the ends of the chain, but this shifts to more central cracking at higher conversions, leading to a symmetric, bell-shaped distribution of cracked products. tue.nl For 8-phenylhexadecane, a similar fragmentation of the alkyl chain is expected, alongside competing dealkylation reactions that would yield benzene and hexadecane isomers.

Isomerization and Fragmentation Pathways

Long-chain alkylbenzenes like Hexadecane, 8-phenyl- can undergo isomerization and fragmentation under various conditions, such as in catalytic processes or during mass spectrometry analysis.

Isomerization: The hydroisomerization of long-chain paraffins, a process related to the alkyl chain of Hexadecane, 8-phenyl-, is a key industrial reaction aimed at improving fuel properties by introducing branching. mdpi.com This process typically involves bifunctional catalysts containing both metal and acid sites. mdpi.com The reaction mechanism proceeds through the dehydrogenation of the alkane to an alkene on a metal site, followed by protonation on an acid site to form a carbenium ion. This carbocation can then undergo skeletal rearrangement to a more stable isomer before being deprotonated and hydrogenated back to a branched alkane. researchgate.net For Hexadecane, 8-phenyl-, isomerization can occur along the hexadecyl chain, leading to a mixture of phenyl-substituted hexadecane isomers. The position of the phenyl group can also potentially migrate along the alkyl chain under acidic conditions.

Fragmentation: The fragmentation of long-chain alkylbenzenes is extensively studied in mass spectrometry. Upon ionization, these molecules can break apart in predictable patterns that provide structural information. For alkylbenzenes, a dominant fragmentation pathway is the cleavage of the bond beta to the aromatic ring, which results in the formation of a stable benzyl or tropylium (B1234903) cation. jove.comslideshare.net In the case of Hexadecane, 8-phenyl-, this would involve cleavage of the C7-C8 or C8-C9 bond of the hexadecyl chain. Another common fragmentation for long-chain alkyls is the McLafferty rearrangement, which can occur if the alkyl chain is long enough to allow for the transfer of a gamma-hydrogen to the aromatic ring, leading to the elimination of a neutral alkene. jove.com

The table below illustrates the major characteristic fragment ions observed in the mass spectrum of a generic long-chain alkylbenzene, which are applicable to Hexadecane, 8-phenyl-.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Origin |

| Tropylium ion | 91 | Resonance-stabilized C7H7+ cation formed from benzylic cleavage. |

| Phenyl cation | 77 | C6H5+ cation. |

| Alkyl fragments | Various | Fragments arising from cleavage along the hexadecyl chain. |

| Molecular ion | 344 | Ionized Hexadecane, 8-phenyl- (C22H38+). |

Functionalization and Derivatization Reactions

The presence of both an aliphatic chain and an aromatic ring in Hexadecane, 8-phenyl- allows for a range of functionalization and derivatization reactions at either of these sites.

Aliphatic Halogenation: Halogenation of the alkyl chain of Hexadecane, 8-phenyl- can be achieved under radical conditions. The benzylic position (the carbon atom directly attached to the benzene ring) is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. ucalgary.calibretexts.orglibretexts.org Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly used for selective bromination at the benzylic position. ucalgary.calibretexts.org

Aromatic Halogenation: Electrophilic aromatic substitution is the primary method for halogenating the phenyl group. This reaction typically requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile. masterorganicchemistry.com The alkyl group of Hexadecane, 8-phenyl- is an ortho-, para-directing group, meaning that halogenation will predominantly occur at the positions ortho and para to the alkyl substituent.

The following table summarizes the conditions for selective halogenation of Hexadecane, 8-phenyl-.

| Reaction Type | Reagent(s) | Conditions | Major Product(s) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator | Heat or UV light | 8-Bromo-8-phenylhexadecane |

| Aromatic Chlorination | Cl2, FeCl3 | Dark, room temperature | 1-(o-chlorophenyl)-8-phenylhexadecane and 1-(p-chlorophenyl)-8-phenylhexadecane |

| Aromatic Bromination | Br2, FeBr3 | Dark, room temperature | 1-(o-bromophenyl)-8-phenylhexadecane and 1-(p-bromophenyl)-8-phenylhexadecane |

Similar to aromatic halogenation, nitration and sulfonation of the phenyl group in Hexadecane, 8-phenyl- proceed via electrophilic aromatic substitution.

Nitration: The nitration of benzene and its derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. libretexts.orglibretexts.orgmasterorganicchemistry.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO2+). libretexts.orglibretexts.org As with halogenation, the alkyl group directs the substitution to the ortho and para positions.

Sulfonation: Sulfonation is achieved by treating the aromatic ring with fuming sulfuric acid (a solution of SO3 in H2SO4). libretexts.orglibretexts.org The electrophile in this reaction is sulfur trioxide (SO3). Sulfonation is a reversible reaction, and the sulfonic acid group can be removed by treatment with dilute aqueous acid. libretexts.orglibretexts.org

The table below outlines the reagents and expected products for these electrophilic aromatic substitution reactions on Hexadecane, 8-phenyl-.

| Reaction | Reagent(s) | Electrophile | Major Product(s) |

| Nitration | HNO3, H2SO4 | NO2+ | 1-(o-nitrophenyl)-8-phenylhexadecane and 1-(p-nitrophenyl)-8-phenylhexadecane |

| Sulfonation | Fuming H2SO4 (H2SO4/SO3) | SO3 | 2-(4-(8-phenylhexadecyl))benzenesulfonic acid and 4-(4-(8-phenylhexadecyl))benzenesulfonic acid |

Derivatization is a chemical modification technique used to convert an analyte into a form that is more suitable for analysis by chromatography. colostate.edusigmaaldrich.com For a nonpolar compound like Hexadecane, 8-phenyl-, derivatization is generally not necessary for gas chromatography (GC) as it is sufficiently volatile. However, if functional groups were to be introduced through the reactions described above (e.g., -OH, -NH2, -COOH on the aromatic ring after further transformations), derivatization would become crucial.

Common derivatization methods for GC analysis include silylation, acylation, and alkylation. libretexts.orgresearchgate.net These methods aim to increase the volatility and thermal stability of polar analytes by replacing active hydrogens on functional groups like hydroxyls, amines, and carboxylic acids. researchgate.net

For high-performance liquid chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule to enhance its detection by UV-Vis or fluorescence detectors. For instance, if Hexadecane, 8-phenyl- were to be functionalized with an amino group, it could be derivatized with dansyl chloride to produce a highly fluorescent derivative.

The following table provides examples of derivatization strategies that could be applied to functionalized derivatives of Hexadecane, 8-phenyl-.

| Functional Group | Derivatization Method | Reagent | Purpose |

| Hydroxyl (-OH) | Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility for GC |

| Carboxylic Acid (-COOH) | Esterification (Alkylation) | BF3/Methanol | Increase volatility for GC |

| Amine (-NH2) | Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Increase volatility and electron capture detection for GC |

| Amine (-NH2) | Fluorescent labeling | Dansyl chloride | Enhance detection in HPLC |

Theoretical and Computational Investigations of Hexadecane, 8 Phenyl

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemistry offers a foundational framework for understanding the behavior of molecules based on the principles of quantum mechanics. substack.comyoutube.com Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electronic structure of molecules, providing a detailed picture of their properties. nih.gov For a molecule like Hexadecane (B31444), 8-phenyl-, these calculations can elucidate its preferred three-dimensional shape, electronic characteristics, and predict its spectroscopic signatures.

Geometry Optimization and Conformational Landscapes

The structural flexibility of Hexadecane, 8-phenyl- arises from the numerous rotatable bonds within its long alkyl chain. This leads to a complex conformational landscape with many possible low-energy structures (conformers).

Research Findings: Computational methods are used to perform geometry optimization, a process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For long-chain alkylbenzenes, this involves exploring the various rotational isomers (rotamers) of the alkyl chain and the orientation of the phenyl group relative to the chain.

| Conformer Type | Key Dihedral Angle(s) | Illustrative Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| All-Trans Alkyl Chain | C-C-C-C ≈ 180° | 0.0 (Reference) | The most stable, extended conformation of the hexadecane chain. |

| Single Gauche Kink | One C-C-C-C ≈ ±60° | ~3-4 | A folded conformation resulting from a single gauche rotation in the alkyl chain. |

| Phenyl Group Perpendicular | C-C-C(phenyl)-C(phenyl) ≈ 90° | Variable | Rotation around the bond connecting the alkyl chain to the phenyl ring. |

| Phenyl Group Coplanar | C-C-C(phenyl)-C(phenyl) ≈ 0° | Variable | This conformation may be higher in energy due to steric hindrance. |

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are a powerful tool for predicting various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These predictions serve as a crucial link between theoretical models and experimental reality.

Research Findings: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in an IR or Raman spectrum. For Hexadecane, 8-phenyl-, DFT calculations can predict characteristic vibrational modes, such as the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), the C-H stretching of the aliphatic chain (around 2850-2960 cm⁻¹), and the C=C stretching modes of the benzene (B151609) ring (around 1450-1600 cm⁻¹).

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. rsc.org Comparing the calculated vibrational frequencies and NMR chemical shifts with experimentally measured spectra allows for the validation of the computed molecular geometry. A good agreement between predicted and experimental spectra provides confidence in the accuracy of the theoretical model. eurjchem.com Discrepancies, after applying appropriate scaling factors to the computational data, can point to specific environmental or intermolecular effects not captured in the gas-phase calculation.

| Vibrational Mode | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3080 | 3060 | Stretching of C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch (asymmetric) | 2985 | 2955 | Asymmetric stretching of CH₂ and CH₃ groups. |

| Aliphatic C-H Stretch (symmetric) | 2900 | 2870 | Symmetric stretching of CH₂ and CH₃ groups. |

| Aromatic C=C Stretch | 1620 | 1600 | In-plane stretching of carbon-carbon bonds in the phenyl ring. |

Molecular Dynamics (MD) Simulations

While quantum chemistry excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. MD simulations model the physical movements of atoms and molecules, providing a detailed view of intermolecular interactions and dynamic processes. dovepress.com

Intermolecular Interactions and Solvation Behavior

The physical properties of Hexadecane, 8-phenyl- in a liquid state or in solution are dominated by the interactions between molecules. MD simulations can characterize these forces and describe how the molecules arrange themselves.

Research Findings: MD simulations of organic liquids like alkylbenzenes typically employ classical force fields (e.g., OPLS-AA, COMPASS) which define the potential energy of the system as a function of atomic positions. ut.ac.irresearchgate.net For Hexadecane, 8-phenyl-, the intermolecular interactions are a combination of two main types:

Van der Waals interactions: These are dominant for the long hexadecane chains, leading to behavior similar to that of pure alkanes. These non-polar chains interact through weak, temporary induced dipoles.

π-π stacking: The phenyl groups can interact via stacking of their aromatic rings. This is a significant non-covalent interaction that influences the local structure and orientation of molecules in the liquid phase.

When dissolved in a solvent, MD simulations can reveal the solvation structure. k-state.edu In a non-polar solvent like hexane (B92381), the interactions would be primarily dispersive. In a polar solvent, a complex balance of forces would emerge, with the non-polar alkyl chain experiencing hydrophobic effects. The analysis of radial distribution functions (RDFs) from the simulation trajectory provides quantitative information about the probability of finding one molecule at a certain distance from another, revealing the liquid's structure and solvation shells. researchgate.net

| Interaction Type | Molecular Moiety Involved | Description | Relative Strength |

|---|---|---|---|

| Van der Waals (Dispersion) | Hexadecane chain, Phenyl ring | Weak, induced-dipole interactions between all atoms. | Moderate (strong in aggregate due to long chain) |

| π-π Stacking | Phenyl-Phenyl | Attractive interaction between the electron clouds of aromatic rings. | Moderate |

| Solvent-Solute | Entire molecule with solvent | Depends on solvent polarity; includes hydrophobic interactions for the alkyl chain. nih.gov | Variable |

Dynamics of Molecular Motion and Diffusion

MD simulations track the trajectories of molecules over time, making them ideal for studying dynamic properties such as molecular motion and diffusion. nih.gov

Research Findings: The primary method for calculating the self-diffusion coefficient (D) from an MD simulation is by analyzing the mean squared displacement (MSD) of the molecules' centers of mass over time. According to the Einstein relation, the diffusion coefficient is proportional to the slope of the MSD curve in the long-time limit.

The diffusion of Hexadecane, 8-phenyl- is expected to be relatively slow compared to smaller molecules due to its large size and mass. d-nb.info The long, flexible alkyl chain can entangle with neighboring molecules, hindering translational motion, a phenomenon well-studied in long-chain alkanes. researchgate.net The diffusion coefficient is highly dependent on temperature, generally increasing as the temperature rises and the fluid viscosity decreases. ut.ac.ir MD simulations can precisely quantify this temperature dependence, providing valuable data for understanding mass transport properties. tudelft.nl These simulations can be run for systems containing mixtures to understand how different components affect each other's mobility. d-nb.info

| Temperature (K) | Illustrative Self-Diffusion Coefficient (10⁻⁵ cm²/s) | Physical State/Mobility |

|---|---|---|

| 298 (25 °C) | ~0.1 - 0.3 | Liquid, relatively slow diffusion. |

| 323 (50 °C) | ~0.4 - 0.7 | Increased thermal motion, faster diffusion. |

| 348 (75 °C) | ~0.8 - 1.2 | Significantly higher mobility due to lower viscosity. |

QSPR/QSAR Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure.

Prediction of Unmeasured Chemical Parameters

A primary application of QSPR models is the prediction of chemical parameters that have not been experimentally measured. For Hexadecane, 8-phenyl-, this could include properties such as boiling point, viscosity, and flash point. A validated QSPR model, developed from a dataset of similar compounds, could provide reliable estimates for these parameters. Unfortunately, the absence of both experimental data and specific QSPR models for Hexadecane, 8-phenyl- precludes the prediction of its unmeasured chemical parameters at this time.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and transition states.

For Hexadecane, 8-phenyl-, potential reactions of interest could include oxidation, pyrolysis, or electrophilic substitution on the phenyl ring. Simulating these reaction mechanisms would involve quantum mechanical calculations to map out the potential energy surface of the reacting system.

Transition state analysis is a critical component of reaction mechanism simulation. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can calculate the activation energy of a reaction, which is a key determinant of the reaction rate. Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are commonly used to locate transition states.

However, no specific reaction mechanism simulations or transition state analyses for Hexadecane, 8-phenyl- have been published. While general mechanisms for the alkylation of benzene and the reactions of alkylbenzenes are well-understood, the specific influence of the 8-positional phenyl group on the hexadecane chain has not been computationally explored.

Table 2: Common Computational Methods for Reaction Mechanism and Transition State Analysis

| Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of reactants, products, intermediates, and transition states. | Reaction energies, activation energies, geometries of stationary points. |

| Ab initio methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) | High-accuracy energy calculations for key points on the potential energy surface. | Highly accurate reaction and activation energies for benchmarking. |

| Intrinsic Reaction Coordinate (IRC) calculations | Following the reaction path from the transition state to the reactants and products. | Confirmation of the connection between a transition state and the corresponding minima. |

This table outlines the computational methods that would be employed in a theoretical study of the reaction mechanisms of Hexadecane, 8-phenyl-.

Environmental and Biogeochemical Pathways of Hexadecane, 8 Phenyl Academic Focus

Abiotic Transformation Processes in Aquatic and Terrestrial Environments

Abiotic processes, including photolysis, hydrolysis, and chemical oxidation, can contribute to the transformation of Hexadecane (B31444), 8-phenyl- in the environment, although specific data for this compound are limited. General principles of organic contaminant degradation suggest that its structure—a long aliphatic chain with a phenyl substituent—will influence its susceptibility to these processes.

Hydrolysis and Chemical Oxidation in Natural Matrices

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not a relevant transformation process for Hexadecane, 8-phenyl- due to the stability of its carbon-carbon and carbon-hydrogen bonds.

Chemical oxidation in soil and water environments can, however, contribute to its degradation. Strong oxidizing agents, such as hydroxyl radicals, can initiate the oxidation of the alkyl side chain or the aromatic ring. In soil, naturally occurring minerals like manganese oxides can act as oxidants. The rate and extent of chemical oxidation are highly dependent on soil and water conditions, including pH, temperature, and the presence of other organic matter that can compete for oxidants. For instance, in situ chemical oxidation (ISCO) techniques, which introduce strong oxidants like permanganate (B83412) or persulfate into contaminated sites, have been shown to be effective in degrading a wide range of organic pollutants, including petroleum hydrocarbons. nih.govnih.govasm.org The efficiency of these processes is influenced by soil properties; for example, high clay content can reduce the effectiveness of some oxidants.

Microbial Biodegradation Pathways and Mechanisms

Microbial biodegradation is a primary mechanism for the removal of Hexadecane, 8-phenyl- from the environment. A diverse range of microorganisms possess the enzymatic machinery to break down this and other branched alkanes and alkylbenzenes.

Aerobic Degradation Routes for Branched Alkanes

Under aerobic conditions, the initial step in the degradation of branched alkanes like Hexadecane, 8-phenyl- is typically the oxidation of the alkyl chain. This is often initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen atoms into the molecule. For long-chain alkanes, this can occur at the terminal methyl group (monoterminal oxidation), at both ends of the chain (biterminal oxidation), or at a sub-terminal carbon atom (subterminal oxidation). researchgate.netnih.gov

The presence of the phenyl group on the hexadecane chain introduces complexity. Microorganisms may initiate degradation from the alkyl chain, leading to the formation of phenyl-substituted fatty acids, which can then undergo β-oxidation. Alternatively, degradation could begin with the oxidation of the aromatic ring. The branching point at the 8-phenyl position can present a steric hindrance to microbial enzymes, potentially slowing the degradation rate compared to linear alkanes.

| Degradation Pathway | Initial Enzymatic Attack | Key Intermediates |

| Monoterminal Oxidation | Oxidation of the terminal methyl group of the alkyl chain. | Phenyl-substituted carboxylic acids |

| Subterminal Oxidation | Oxidation of a methylene group within the alkyl chain. | Phenyl-substituted secondary alcohols and ketones |

| Aromatic Ring Oxidation | Dihydroxylation of the phenyl ring. | Phenyl-substituted catechols |

Anaerobic Degradation under Sulfate-Reducing or Denitrifying Conditions

In the absence of oxygen, anaerobic microorganisms can degrade branched alkanes and alkylbenzenes using alternative electron acceptors.

Under sulfate-reducing conditions , which are common in anoxic marine sediments, specialized bacteria can mineralize hydrocarbons. core.ac.ukresearchgate.netnih.gov The initial activation of the inert hydrocarbon molecule is a key and energetically challenging step. For alkanes, this is often proposed to occur via the addition of fumarate (B1241708), a reaction catalyzed by glycyl-radical enzymes. For alkylbenzenes, activation can occur at the alkyl chain or the aromatic ring. Following initial activation, the molecule is further degraded through pathways analogous to β-oxidation. core.ac.ukresearchgate.netnih.gov

Under denitrifying conditions , where nitrate (B79036) serves as the electron acceptor, certain bacteria can also degrade alkylbenzenes. nih.govasm.orgnih.gov Studies have shown that some denitrifying bacteria can completely oxidize alkylbenzenes to carbon dioxide. nih.gov The specific degradation pathways under these conditions are still an area of active research but are thought to involve initial activation reactions similar to those under sulfate-reducing conditions.

Identification and Characterization of Key Microbial Strains (e.g., Pseudomonas species) and Consortia

A variety of bacterial genera have been identified with the capability to degrade components structurally related to Hexadecane, 8-phenyl-.

Pseudomonas species are well-known for their metabolic versatility and their ability to degrade a wide range of organic compounds, including aromatic hydrocarbons and alkanes. nih.govresearchgate.netmdpi.commdpi.comresearchgate.net Strains of Pseudomonas have been shown to utilize various phenolic derivatives and polycyclic aromatic hydrocarbons as their sole source of carbon and energy. nih.govresearchgate.netmdpi.com They often possess the necessary oxygenase enzymes to initiate the degradation of these compounds.

Other key microbial players include:

Alcanivorax species : These marine bacteria are specialists in degrading alkanes, including branched-chain varieties. nih.gov

Nocardia species : This genus includes bacteria capable of degrading commercial linear alkylbenzenes. ias.ac.in

Rhodococcus and Mycolicibacterium species : These bacteria have been identified as having broad catabolic capabilities for both aliphatic and aromatic hydrocarbons. nih.gov

In many environments, the complete degradation of complex molecules like Hexadecane, 8-phenyl- is carried out by microbial consortia, where different species work together, each performing specific steps in the degradation pathway.

| Microbial Genus | Known Degradation Capabilities | Relevant Enzymes |

| Pseudomonas | Aromatic hydrocarbons, alkanes, phenolic compounds nih.govresearchgate.netmdpi.commdpi.comresearchgate.net | Dioxygenases, Monooxygenases |

| Alcanivorax | Linear and branched alkanes nih.gov | Alkane hydroxylases |

| Nocardia | Linear alkylbenzenes ias.ac.in | Not specified |

| Rhodococcus | Aliphatic and aromatic hydrocarbons nih.gov | Not specified |

| Mycolicibacterium | Aliphatic and aromatic hydrocarbons nih.gov | Not specified |

Elucidation of Specific Enzyme Systems Involved in Alkane and Aromatic Ring Cleavage

The initial catabolic step for long-chain alkanes under aerobic conditions is typically initiated by alkane hydroxylases . These enzymes, which include both membrane-bound and soluble forms, introduce a hydroxyl group onto the alkane chain. A key class of enzymes involved in this process is the cytochrome P450 monooxygenases . These enzymes are known to hydroxylate the terminal methyl group of n-alkanes, a process termed ω-oxidation. It is plausible that a similar enzymatic attack could occur at the terminal end of the hexadecane chain of 8-phenyl-hexadecane.

Alternatively, subterminal oxidation of the alkyl chain can occur, leading to the formation of secondary alcohols. For 8-phenyl-hexadecane, this could potentially happen at carbons adjacent to the phenyl substitution. Following initial hydroxylation, the resulting alcohol is further oxidized to an aldehyde and then to a carboxylic acid. This fatty acid can then undergo β-oxidation , a process that sequentially shortens the carbon chain by two-carbon units.

The presence of the phenyl ring introduces a need for enzymatic systems capable of aromatic ring cleavage. The degradation of aromatic hydrocarbons is often initiated by dioxygenases , which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. For 8-phenyl-hexadecane, this would likely occur after the alkyl chain has been partially or fully degraded. Once the aromatic ring is dihydroxylated, it can be cleaved by other dioxygenases through either ortho- or meta-cleavage pathways, leading to the formation of catecholic intermediates that can then enter central metabolic pathways.